REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])[CH2:4][CH2:3]1.[H][H]>C(O)C.[Ni]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[O:9])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with diethyl ether
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C(=O)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |